2-[2-(2,5-Difluoro-phenoxy)ethyl]-1,3-dioxane
Overview
Description
2-[2-(2,5-Difluoro-phenoxy)ethyl]-1,3-dioxane is an organic compound characterized by the presence of a dioxane ring and a difluorophenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,5-Difluoro-phenoxy)ethyl]-1,3-dioxane typically involves the nucleophilic aromatic substitution reaction. One common method starts with 2,5-difluorophenol, which undergoes a reaction with ethylene oxide to form the intermediate 2-(2,5-difluorophenoxy)ethanol. This intermediate is then cyclized with formaldehyde under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,5-Difluoro-phenoxy)ethyl]-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution with amines can produce amine derivatives.
Scientific Research Applications
2-[2-(2,5-Difluoro-phenoxy)ethyl]-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[2-(2,5-Difluoro-phenoxy)ethyl]-1,3-dioxane involves its interaction with specific molecular targets. The difluorophenoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The dioxane ring may also contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorophenylacetic acid: Shares the difluorophenyl group but differs in its overall structure and properties.
2,2-Difluoroethyl derivatives: Compounds with similar fluorinated groups but different core structures.
Uniqueness
2-[2-(2,5-Difluoro-phenoxy)ethyl]-1,3-dioxane is unique due to its combination of a dioxane ring and a difluorophenoxyethyl group, which imparts specific chemical and physical properties not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[2-(2,5-difluorophenoxy)ethyl]-1,3-dioxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O3/c13-9-2-3-10(14)11(8-9)15-7-4-12-16-5-1-6-17-12/h2-3,8,12H,1,4-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJFSXFPDAXHLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301247735 | |
Record name | 1,3-Dioxane, 2-[2-(2,5-difluorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301247735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443341-86-3 | |
Record name | 1,3-Dioxane, 2-[2-(2,5-difluorophenoxy)ethyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443341-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxane, 2-[2-(2,5-difluorophenoxy)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301247735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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